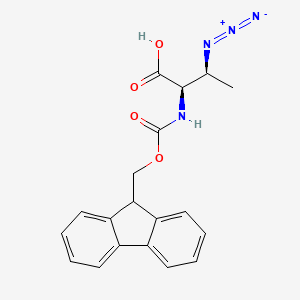

(2R,3S)-Fmoc-Abu(3-N3)-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25)/t11-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJMYBCJYQGZOS-APPDUMDISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2R,3S)-Fmoc-Abu(3-N3)-OH: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of (2R,3S)-Fmoc-Abu(3-N3)-OH, a versatile amino acid derivative crucial for advanced peptide synthesis and bioconjugation.

Core Chemical Properties and Structure

This compound, also known as Fmoc-D-Abu(3S-N3)-OH, is a synthetic amino acid building block. Its structure is characterized by two key functional groups that confer its unique utility:

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: A base-labile protecting group on the α-amino group. It is stable during peptide coupling reactions but can be readily removed with a mild base, typically piperidine, enabling the stepwise elongation of a peptide chain in Solid-Phase Peptide Synthesis (SPPS).

-

Azide (-N3) Group: Located at the 3-position of the aminobutyric acid backbone, the azide group is a powerful tool for bioorthogonal chemistry. It is exceptionally stable under standard SPPS conditions, including Fmoc deprotection and cleavage from the resin.[1] This stability allows for its incorporation into a peptide sequence, with the azide remaining inert until a specific reaction is initiated.

The primary application of the azide functionality is in "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These reactions allow for the efficient and site-specific conjugation of the peptide to other molecules, such as fluorescent dyes, imaging agents, drug payloads, or polymers for creating advanced biomaterials and therapeutics.[1][2]

Physicochemical Data

The quantitative data for this compound and its common stereoisomers are summarized below for easy comparison.

| Property | This compound | (2S,3S)-Fmoc-Abu(3-N3)-OH | (2S,3R)-Fmoc-Abu(3-N3)-OH |

| Synonyms | Fmoc-D-Abu(3S-N3)-OH | Fmoc-L-Abu(3S-N3)-OH | Fmoc-L-Abu(3R-N3)-OH |

| Molecular Formula | C₁₉H₁₈N₄O₄[1] | C₁₉H₁₈N₄O₄[4][5] | C₁₉H₁₈N₄O₄[6] |

| Molecular Weight | 366.4 g/mol [1] | 366.37 g/mol [5] | 366.4 g/mol [6] |

| Appearance | White crystalline powder[1] | White crystalline powder[4] | White crystalline powder[6] |

| Melting Point | 142-148 °C[1] | 151-152 °C[4] | 150-156 °C[6] |

| Optical Rotation | [a]D²⁰ = +7.8 ± 1º (c=1 in MeOH)[1] | [a]D²⁰ = 13 ± 1º (c=1 in MeOH)[4] | [a]D²⁰ = -7 ± 1º (c=1 in MeOH)[6] |

| Purity (Typical) | ≥ 99% (HPLC)[1] | ≥ 98.0% (HPLC)[5] | ≥ 99% (HPLC)[6] |

| Storage Temperature | 0-8 °C[1] | 15-25 °C[5] | 0-8 °C[6] |

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are typically not published in the open literature and are considered proprietary information by chemical suppliers. This data is usually provided on the Certificate of Analysis (CoA) upon purchase. However, a characteristic infrared (IR) absorption for the azide moiety is expected around 2100 cm⁻¹.[1]

Experimental Protocols and Methodologies

This compound is primarily used as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following sections detail the key experimental protocols for its incorporation and subsequent modification.

Incorporation into Peptides via Fmoc-SPPS

The following is a generalized protocol for the manual incorporation of this compound into a peptide sequence on a solid support (e.g., Rink Amide resin).

Materials:

-

Rink Amide Resin (or other suitable solid support)

-

Fmoc-protected amino acids, including this compound

-

Coupling Reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU, or DIC/Oxyma

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Isopropyl alcohol (IPA)

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[7]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-20 minutes. Repeat this step once.[8]

-

Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove piperidine and by-products.[8]

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 5-10 minutes.[7][9]

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.[7]

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).[10]

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Caption: Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Peptide Cleavage and Deprotection

A critical step when working with azide-containing peptides is the selection of the cleavage cocktail to remove the peptide from the solid support and cleave side-chain protecting groups. The azide group is susceptible to reduction by common scavengers like ethanedithiol (EDT).

Recommended Cocktail (to preserve the azide):

-

95% Trifluoroacetic acid (TFA) / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O[7]

Protocol:

-

Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage: Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 2-3 hours.[7]

-

Peptide Collection: Filter the mixture to separate the resin and collect the filtrate containing the cleaved peptide.

-

TFA Evaporation: Concentrate the filtrate under a stream of nitrogen or using a rotary evaporator.

-

Peptide Precipitation: Precipitate the peptide by adding the concentrated solution to a large volume of cold diethyl ether.[8]

-

Purification: Collect the precipitate by centrifugation, wash with cold ether, and dry. Purify the crude peptide using reverse-phase HPLC.

| Cleavage Cocktail (v/v) | Cleavage Time (hours) | Azide Product (%) | Amine Byproduct (%) |

| 95% TFA / 2.5% TIS / 2.5% H₂O | 2 | >95% | <5% |

| 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT | 2 | ~50% | ~50% |

| 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% DTT | 2 | >90% | <10% |

| Data adapted from a study on a structurally analogous azido-amino acid and is indicative of performance.[7] |

Post-Synthetic Modification via Click Chemistry

Once the azide-containing peptide is synthesized, it can be conjugated to an alkyne-functionalized molecule using CuAAC or SPAAC.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - In Solution:

Materials:

-

Azide-containing peptide

-

Alkyne-functionalized molecule (1.2-1.5 equivalents)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.5 equivalents)

-

Sodium ascorbate (1-5 equivalents)

-

Solvent: DMF/water mixture (e.g., 4:1 v/v) or PBS buffer

Protocol:

-

Dissolve Reactants: Dissolve the azide-peptide and the alkyne-molecule in the chosen solvent.

-

Catalyst Addition: Add the sodium ascorbate to the reaction mixture, followed by the CuSO₄·5H₂O. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.[11]

-

Reaction: Stir the mixture at room temperature for 4-16 hours. The reaction can be monitored by HPLC or mass spectrometry.[1]

-

Purification: Purify the resulting triazole-linked conjugate by RP-HPLC.

Caption: Workflow for CuAAC "Click Chemistry" Conjugation.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - In Solution:

SPAAC is a copper-free alternative that is ideal for biological systems where copper toxicity is a concern.[9]

Materials:

-

Azide-containing peptide

-

Strained alkyne (e.g., DBCO or BCN functionalized) (1.1-1.5 equivalents)

-

Biologically compatible buffer (e.g., PBS, HEPES) or solvent (e.g., DMSO/water)

Protocol:

-

Dissolve Reactants: Dissolve the azide-peptide in the reaction buffer. Dissolve the strained alkyne in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.[9]

-

Reaction: Mix the solutions. The reaction proceeds spontaneously without a catalyst. Incubate at room temperature or 37°C for 1-24 hours.[9]

-

Purification: Purify the conjugate using RP-HPLC.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in several areas:

-

Peptide Synthesis: It serves as a key building block for creating complex peptides with functionalities for further modification.[2]

-

Bioconjugation and "Click" Chemistry: The azide group facilitates the precise attachment of various molecules, which is crucial for developing peptide-drug conjugates (PDCs), targeted imaging agents, and functionalized biomaterials.[2]

-

Drug Development: By incorporating this amino acid, researchers can create novel peptide-based therapeutics with modified properties, such as enhanced stability, altered binding affinity, or the attachment of cytotoxic payloads for targeted drug delivery in fields like oncology.[2]

-

Diagnostic Tools: The ability to conjugate reporter molecules like fluorescent dyes makes it useful for developing diagnostic probes and biosensors.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (2S,3S)-Fmoc-Abu(3-N3)-OH Novabiochem 131669-42-6 [sigmaaldrich.com]

- 6. axispharm.com [axispharm.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. advancedchemtech.com [advancedchemtech.com]

- 11. jenabioscience.com [jenabioscience.com]

The Strategic Integration of (2R,3S)-Fmoc-Abu(3-N3)-OH in Advanced Peptide Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-Fmoc-Abu(3-N3)-OH is a non-canonical amino acid that has emerged as a critical tool in peptide chemistry and drug discovery. Its unique trifunctional structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected amine for solid-phase peptide synthesis (SPPS), a carboxylic acid for peptide bond formation, and a bioorthogonal azido group, enables the precise, site-specific modification of peptides. This guide provides an in-depth overview of its applications, detailed experimental protocols for its incorporation and subsequent modification via click chemistry, and a summary of the quantitative impact of such modifications on peptide function.

Core Applications in Research

The primary utility of this compound lies in its role as a versatile building block for introducing an azide moiety into a peptide sequence at a specific location. This azido group serves as a chemical handle for a variety of bioorthogonal ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and can be performed under mild, aqueous conditions, making them ideal for modifying complex biomolecules.

Key research applications include:

-

Peptide Labeling and Imaging: The azide group allows for the covalent attachment of reporter molecules, such as fluorescent dyes (e.g., fluorescein, rhodamine) or biotin, to peptides. This is invaluable for studying peptide localization, trafficking, and interactions within cellular systems.

-

Synthesis of Peptide Conjugates: This amino acid facilitates the conjugation of peptides to other molecules of interest, including other peptides, proteins, small molecule drugs, or polymers like polyethylene glycol (PEG) to enhance pharmacokinetic properties.

-

Peptide Cyclization and Stapling: Intramolecular click chemistry can be employed to cyclize peptides, a strategy often used to improve stability against proteolysis and to constrain the peptide into a bioactive conformation.

-

Development of Novel Therapeutics: By modifying peptides with this compound, researchers can create analogues of existing drugs with potentially improved properties. For instance, in the synthesis of daptomycin analogues, the stereochemistry at the 3-position has been shown to be crucial for antibacterial activity, highlighting the importance of stereospecific building blocks like this one.[1][2]

Quantitative Data on Modified Peptides

The incorporation and subsequent modification of peptides using this compound can significantly impact their biological activity and physicochemical properties. The following table provides a representative summary of the types of quantitative data obtained in such studies. Note: Data presented is illustrative and compiled from typical findings in the field; specific values are highly dependent on the peptide sequence and the nature of the modification.

| Peptide/Analogue | Modification at Abu(3-N3) Position | MIC (μg/mL) vs. S. aureus | Serum Stability (t½, hours) | Relative Fluorescence Quantum Yield |

| Parent Peptide | None | 16 | 0.5 | N/A |

| Azido-Peptide | Unmodified Azide | 18 | 0.6 | N/A |

| Fluorescein Conjugate | Clicked with Alkyne-Fluorescein | 20 | 0.6 | 0.85 |

| Biotin Conjugate | Clicked with Alkyne-Biotin | 17 | 0.7 | N/A |

| Cyclic Analogue | Intramolecular Cyclization | 8 | 4.2 | N/A |

| PEGylated Conjugate | Clicked with Alkyne-PEG | 24 | 12.5 | N/A |

Experimental Protocols

Incorporation of this compound via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis steps for incorporating the azido-amino acid into a peptide chain on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

This compound

-

Other Fmoc-protected amino acids

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and by-products.

-

Amino Acid Coupling:

-

Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 0.95 equivalents to the amino acid), and DIPEA (2 equivalents to the amino acid) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

-

To couple this compound, use the same procedure. A longer coupling time (up to 4 hours) or a double coupling may be employed to ensure high efficiency.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

On-Resin Modification (Optional): Proceed to the on-resin click chemistry protocol (Section 3.2) if desired.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Caption: Workflow for Fmoc-SPPS incorporation of this compound.

On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule to the azido-peptide while it is still attached to the solid support.

Materials:

-

Azido-peptide on resin

-

Alkyne-functionalized molecule (e.g., alkyne-fluorophore)

-

Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO₄) with a reducing agent

-

Sodium ascorbate (freshly prepared 0.1 M solution)

-

2,6-Lutidine

-

DIPEA

-

Dimethyl sulfoxide (DMSO), deoxygenated

-

Isopropanol

Procedure:

-

Resin Preparation: Swell the azido-peptide on resin in DCM (10 mL/g resin) for 10 minutes.

-

Solvent Exchange: Remove the DCM and add deoxygenated DMSO (12 mL/g resin).

-

Catalyst Preparation: In a separate tube, dissolve CuBr (1 equivalent based on resin loading) in the DMSO.

-

Reaction Setup: Add the CuBr solution to the resin.

-

Additives: Add sodium ascorbate solution (1 equivalent), 2,6-lutidine (10 equivalents), and DIPEA (10 equivalents). Add the alkyne-functionalized molecule (5-10 equivalents).

-

Reaction: Purge the reaction vessel with nitrogen or argon for 5 minutes, seal it, and shake gently at room temperature for 16-18 hours.[4]

-

Washing: Filter the resin and wash it sequentially with Isopropanol/DMSO (5:3 v/v, 3 times), DMF (3 times), and DCM (3 times).

-

Cleavage and Purification: Proceed with cleavage and purification as described in Section 3.1 (steps 9 and 10).

Caption: General workflow for on-resin CuAAC reaction.

Signaling Pathways and Logical Relationships

The use of this compound is upstream of biological signaling studies. It is a tool for creating probes that are then used to investigate these pathways. For example, a peptide known to interact with a specific receptor can be labeled with a fluorophore using this amino acid. The resulting fluorescent peptide can then be used to visualize receptor binding and internalization, providing insights into the initial steps of a signaling cascade.

Caption: Logical relationship from probe synthesis to biological application.

Conclusion

This compound is a powerful and versatile building block for the synthesis of modified peptides. Its compatibility with standard Fmoc-SPPS and the bioorthogonality of its azide group provide a robust platform for creating a wide array of peptide-based tools and therapeutic candidates. The detailed protocols and conceptual workflows presented in this guide offer a framework for researchers to leverage this reagent in their own studies, paving the way for new discoveries in chemical biology and drug development.

References

- 1. Structure-activity relationship of daptomycin analogues with substitution at (2S, 3R) 3-methyl glutamic acid position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishing the Structure–Activity Relationship of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

Unlocking Novel Chemistries: An In-depth Technical Guide to Unnatural Amino Acids in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The introduction of unnatural amino acids (UAAs) into peptides and proteins represents a paradigm shift in chemical biology and drug discovery. By moving beyond the canonical 20 amino acids, researchers can endow peptides with novel chemical and physical properties, leading to enhanced stability, improved target selectivity, and unique functionalities.[1][2] This technical guide provides a comprehensive overview of the core methodologies for incorporating UAAs into peptides, details key experimental protocols, and explores their transformative applications in science and medicine.

The Expanding Universe of Amino Acids

Unnatural amino acids are amino acids not found among the 20 genetically encoded ones.[] They can be derivatives of natural amino acids or possess entirely novel backbone or side-chain structures.[] The incorporation of UAAs can introduce a wide array of functionalities, including:

-

Fluorescent probes and biophysical labels: For studying protein structure, dynamics, and localization.[][4]

-

Post-translational modifications (PTMs): To investigate the role of PTMs in cellular processes.[5]

-

Bio-orthogonal reactive groups: Enabling specific chemical modifications of proteins.[][5]

-

Photoreactive crosslinkers: To map protein-protein interactions.[4][6]

-

Modified backbones: To enhance proteolytic stability.[7]

The classification of UAAs can be based on their imparted properties or structural modifications.

Methods of Incorporation: A Comparative Overview

The incorporation of UAAs into peptides can be broadly categorized into chemical synthesis and in vivo biosynthesis methods.

Chemical Synthesis

Chemical synthesis offers the highest precision for incorporating any chemically synthesized UAA.[]

SPPS is a cornerstone technique for synthesizing peptides by sequentially adding amino acids to a growing chain attached to a solid support.[8] It allows for the precise placement of one or more UAAs within a peptide sequence.[8][9]

Key Advantages:

-

High precision in UAA placement.[8]

-

Compatibility with a vast range of UAAs.[]

-

Automated synthesis is possible.[10]

Limitations:

-

Generally limited to peptides of up to 50-70 amino acids due to decreased efficiency and purity with increasing length.[][10]

NCL is a powerful technique for synthesizing larger proteins by joining two unprotected peptide fragments.[11][12] One fragment contains a C-terminal thioester, and the other has an N-terminal cysteine.[13] This method can be used to incorporate UAAs by synthesizing a smaller peptide fragment containing the UAA via SPPS and then ligating it to other peptide fragments.[13]

Key Advantages:

-

Enables the synthesis of larger proteins (over 100 amino acids).[11][12]

-

Mild reaction conditions.[13]

Limitations:

-

Requires a cysteine residue at the ligation site, although methods to ligate at other residues are being developed.[12][14][15]

In Vivo Biosynthesis: Genetic Code Expansion

Genetic code expansion allows for the site-specific incorporation of UAAs into proteins within living cells.[][6] This is achieved by repurposing a stop codon (typically the amber stop codon, UAG) to encode for a UAA.[2][6] This requires an engineered orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the UAA and does not cross-react with endogenous synthetases and tRNAs.[4]

Key Advantages:

Limitations:

-

The UAA must be cell-permeable, non-toxic, and stable within the cell.[6]

-

Requires engineering of a specific orthogonal aaRS/tRNA pair for each new UAA.[]

Quantitative Data Summary

| Method | Peptide/Protein Size | UAA Versatility | Key Advantages | Key Limitations |

| Solid-Phase Peptide Synthesis (SPPS) | Typically < 50-70 amino acids[][10] | Very High | High precision, automation[8][10] | Length limitation, synthesis efficiency decreases with length[] |

| Native Chemical Ligation (NCL) | > 100 amino acids[11][12] | High (via SPPS fragments) | Synthesis of large proteins, mild conditions[13] | Requires cysteine at ligation site (with exceptions)[12] |

| Genetic Code Expansion | Full-length proteins[6] | Moderate to High (requires specific aaRS/tRNA) | In vivo synthesis, high yields[6][16] | UAA must be cell-compatible, requires system engineering[6] |

Experimental Protocols

Protocol: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for manual SPPS using Fmoc chemistry.

Materials:

-

Fmoc-protected amino acids (including the desired UAA)

-

SPPS resin (e.g., Rink Amide resin)

-

Coupling reagent (e.g., TBTU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: DMF, DCM

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

First Amino Acid Coupling:

-

If the first amino acid is not pre-loaded, couple the C-terminal Fmoc-protected amino acid to the resin using a coupling agent and a base in DMF.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling Cycle:

-

Dissolve the next Fmoc-protected amino acid (or UAA) and coupling reagent in DMF.

-

Add the base to the mixture and then add it to the resin.

-

Agitate for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

-

Final Deprotection: Perform a final Fmoc deprotection (step 3).

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Lyophilize the crude peptide.

-

Purify the peptide using reverse-phase HPLC.

-

Protocol: In Vivo Incorporation of a UAA using Genetic Code Expansion

This protocol provides a general workflow for expressing a protein containing a UAA in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector for the target protein with an in-frame amber (TAG) codon at the desired position.

-

Plasmid encoding the orthogonal aaRS and tRNA (e.g., a pEVOL or pSUP plasmid).[17]

-

Unnatural amino acid.

-

Growth media (e.g., LB or minimal media).

-

Inducer (e.g., IPTG).

Procedure:

-

Transformation:

-

Co-transform the E. coli expression strain with the target protein expression vector and the orthogonal aaRS/tRNA plasmid.

-

Select for transformants on appropriate antibiotic plates.

-

-

Expression:

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger expression culture with the starter culture.

-

Grow the culture at 37°C to an OD600 of 0.6-0.8.

-

Add the unnatural amino acid to the culture medium (final concentration typically 1-2 mM).[17]

-

Induce protein expression by adding IPTG.

-

Continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.

-

-

Cell Harvesting and Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

-

Clarify the lysate by centrifugation.

-

-

Protein Purification:

-

Purify the target protein from the clarified lysate using appropriate chromatography techniques (e.g., affinity chromatography).

-

-

Verification of UAA Incorporation:

-

Confirm the incorporation of the UAA using techniques such as mass spectrometry or western blotting with an antibody specific to a tag on the protein.[6]

-

Applications in Drug Discovery and Research

The ability to incorporate UAAs has profound implications for drug discovery and fundamental research.

-

Enhanced Pharmacokinetics: Introducing UAAs can improve the stability of peptide drugs against proteolytic degradation, thereby increasing their in vivo half-life.[18][]

-

Improved Potency and Selectivity: The novel side chains of UAAs can lead to more potent and selective binding to therapeutic targets.[] More than 100 FDA-approved drugs contain unnatural amino acids.

-

Novel Drug Modalities: UAAs are instrumental in the development of new classes of therapeutics, such as antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody via a UAA with a bio-orthogonal handle.[][20]

-

Probing Biological Systems: UAAs with fluorescent or photoreactive groups provide powerful tools to study protein-protein interactions, enzyme mechanisms, and cellular signaling pathways in their native environment.[2]

Conclusion

The incorporation of unnatural amino acids into peptides and proteins has matured from a niche technique into a powerful and widely adopted strategy in chemical biology and drug discovery. The continued development of novel UAAs, more efficient incorporation methods, and innovative applications promises to further expand our ability to understand and manipulate biological systems, leading to the next generation of therapeutics and research tools.

References

- 1. biosynth.com [biosynth.com]

- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 4. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Incorporation of Unnatural Amino Acids - Peter Schultz [grantome.com]

- 6. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 7. brieflands.com [brieflands.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. homepages.ucl.ac.uk [homepages.ucl.ac.uk]

- 14. static1.squarespace.com [static1.squarespace.com]

- 15. scispace.com [scispace.com]

- 16. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 17. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery (2024) | Krishna K. Sharma [scispace.com]

- 20. pubs.acs.org [pubs.acs.org]

A Technical Guide to (2R,3S)-Fmoc-Abu(3-N3)-OH: A Versatile Building Block for Peptide and Bioconjugate Synthesis

For Immediate Release

This technical guide provides an in-depth overview of (2R,3S)-Fmoc-Abu(3-N3)-OH, a crucial building block for researchers and scientists in the fields of peptide synthesis, drug development, and bioconjugation. This document details its chemical properties, CAS number, molecular weight, and provides comprehensive experimental protocols for its application in solid-phase peptide synthesis (SPPS) and click chemistry reactions.

Core Compound Data

This compound is a non-canonical amino acid derivative that features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and an azide moiety at the 3-position of the aminobutanoic acid (Abu) backbone. This unique structure makes it a valuable tool for introducing a reactive handle for subsequent modifications of peptides and other biomolecules.

| Property | Value | Reference |

| CAS Number | 1932349-21-7 | [1][2] |

| Molecular Formula | C₁₉H₁₈N₄O₄ | [3] |

| Molecular Weight | 366.37 g/mol | [2] |

| Appearance | White crystalline powder | [3] |

| Purity | ≥ 99% (HPLC) | [3] |

| Storage Conditions | 0-8 °C | [3] |

Applications in Synthesis

The presence of the Fmoc group allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols. The azide group is stable to the conditions of peptide synthesis and serves as a bioorthogonal functional group for post-synthetic modifications via "click chemistry". Specifically, it can participate in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These reactions are highly efficient and specific, enabling the conjugation of a wide array of molecules such as fluorescent dyes, imaging agents, and cytotoxic drugs to the peptide backbone.[1][3][4]

Experimental Protocols

Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support using standard Fmoc chemistry.

Materials:

-

Fmoc-compatible resin (e.g., Rink Amide resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Fmoc deprotection solution (20% piperidine in DMF)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amine by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate this compound (3-5 equivalents relative to resin loading) with the coupling reagent and a base in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the solution-phase conjugation of an alkyne-containing molecule to a peptide modified with (2R,3S)-Abu(3-N3)-OH.

Materials:

-

Azide-modified peptide

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (freshly prepared solution)

-

Copper ligand (e.g., THPTA)

-

Solvent (e.g., DMF/water mixture)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the azide-modified peptide, the alkyne-containing molecule, CuSO₄, the copper ligand, and sodium ascorbate.

-

Reaction Setup: In a reaction vessel, dissolve the azide-modified peptide and the alkyne-containing molecule in the chosen solvent.

-

Catalyst Addition: In a separate tube, premix the CuSO₄ and ligand solutions. Add this to the main reaction mixture.

-

Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by RP-HPLC or mass spectrometry.

-

Purification: Upon completion, purify the peptide conjugate by RP-HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of a strained alkyne (e.g., DBCO, BCN) to a peptide modified with (2R,3S)-Abu(3-N3)-OH.

Materials:

-

Azide-modified peptide

-

Strained alkyne-functionalized molecule (e.g., DBCO-PEG-NHS ester)

-

Buffer or solvent (e.g., PBS, DMF)

Procedure:

-

Dissolve Reactants: Dissolve the azide-modified peptide and a slight excess (1.2-1.5 equivalents) of the strained alkyne-functionalized molecule in the chosen buffer or solvent.

-

Reaction: Mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentration of reactants and the specific strained alkyne used.

-

Monitoring: The reaction progress can be monitored by RP-HPLC.

-

Purification: Once the reaction is complete, purify the peptide conjugate using RP-HPLC.

Quantitative Data for Click Chemistry Reactions

The choice between CuAAC and SPAAC depends on the specific application, considering factors like reaction speed and biocompatibility. The following table provides a comparative overview of typical reaction parameters.

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (Copper-free) |

| Alkyne Reactant | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |

| Typical Reaction Time | 1 - 12 hours | 1 - 24 hours |

| Biocompatibility | Lower (potential cytotoxicity of copper) | High (suitable for live-cell applications) |

| Relative Reaction Rate | Generally faster | Dependent on the strain of the cyclooctyne |

Note: Reaction times and yields are highly dependent on the specific substrates, their concentrations, and the solvent system used. The provided data are intended as a general guideline.

Conclusion

This compound is a highly valuable and versatile chemical tool for the synthesis of modified peptides and bioconjugates. Its compatibility with standard SPPS and the bioorthogonality of its azide group for click chemistry reactions provide a robust platform for the development of novel therapeutics, diagnostics, and research tools. The experimental protocols and workflows detailed in this guide offer a solid foundation for the successful application of this compound in a variety of research and development settings.

References

An In-depth Technical Guide on the Solubility and Stability of (2R,3S)-Fmoc-Abu(3-N3)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of (2R,3S)-Fmoc-Abu(3-N3)-OH, a specialized amino acid derivative crucial for advanced peptide synthesis and bioconjugation. Due to the limited availability of specific quantitative data for this compound, this document also furnishes detailed, generalized experimental protocols for determining its solubility and stability, empowering researchers to characterize it for their specific applications.

Core Properties of this compound

This compound is a synthetic amino acid building block. The 9-fluorenylmethoxycarbonyl (Fmoc) group on the alpha-amine makes it suitable for Fmoc-based solid-phase peptide synthesis (SPPS). The key feature of this compound is the azido (N3) group on the side chain, which serves as a versatile handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the site-specific labeling of peptides with a wide range of functionalities, including fluorophores, imaging agents, or polyethylene glycol (PEG) chains.

A summary of the available physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Synonyms | Fmoc-D-Abu(3S-N3)-OH | [] |

| Molecular Formula | C₁₉H₁₈N₄O₄ | [] |

| Molecular Weight | 366.4 g/mol | [] |

| Appearance | White crystalline powder | [] |

| Melting Point | 142-148 °C | [] |

| Purity | ≥ 99% (HPLC) | [] |

| Optical Rotation | [a]D²⁰ = +7.8 ± 1º (c=1 in MeOH) | [] |

| Storage Conditions | 0-8 °C, protect from light and moisture | [][2] |

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on the general behavior of Fmoc-protected amino acids, a qualitative solubility profile can be inferred (Table 2). The large, hydrophobic Fmoc group generally imparts good solubility in polar aprotic solvents commonly used in peptide synthesis.

| Solvent | General Solubility of Fmoc-Amino Acids | Notes for this compound |

| N,N-Dimethylformamide (DMF) | High | Expected to be highly soluble. DMF is a standard solvent for SPPS.[3][4] |

| N-Methyl-2-pyrrolidone (NMP) | High | Expected to be highly soluble. Often used as an alternative to DMF.[3][4] |

| Dichloromethane (DCM) | Moderate to Low | Solubility may be limited. Less commonly used as a primary solvent in Fmoc-SPPS.[3] |

| Dimethyl Sulfoxide (DMSO) | High | Generally a good solvent for Fmoc-amino acids. |

| Aqueous Solutions | Low | Insoluble in water. The presence of a base (e.g., NaHCO₃) can deprotonate the carboxylic acid, increasing solubility. |

| Methanol (MeOH) | Moderate | Often used for analytical purposes, such as for measuring optical rotation.[] |

To obtain quantitative solubility data, the following gravimetric method can be employed:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., 1 mL) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the vial to pellet the undissolved solid.

-

Quantification: Carefully transfer a known volume of the supernatant to a pre-weighed vial. Evaporate the solvent under reduced pressure.

-

Calculation: Weigh the vial containing the dried solute. The solubility can be calculated in mg/mL or mol/L.

Stability Assessment

The stability of this compound is critical for its successful application in peptide synthesis. The two primary points of lability are the Fmoc group and the azido group.

-

Fmoc Group Stability: The Fmoc group is stable under acidic conditions but is readily cleaved by bases.[5][6] Premature cleavage can occur upon prolonged exposure to even weak bases, leading to the formation of impurities. In solution, particularly in DMF, slow degradation can occur.[4]

-

Azido Group Stability: The side-chain azido group is generally stable under standard peptide synthesis conditions, including treatment with piperidine for Fmoc removal and strong acids like trifluoroacetic acid (TFA) for final cleavage from the resin. Organic azides are generally stable but can be sensitive to strong reducing agents.

A typical stability study involves monitoring the purity of the compound over time under various conditions using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: Prepare solutions of this compound in the solvents of interest (e.g., DMF, NMP) at a known concentration.

-

Storage Conditions: Aliquot the solutions and store them under different conditions:

-

Temperature: -20 °C, 4 °C, Room Temperature.

-

Light Exposure: Protected from light vs. exposed to ambient light.

-

-

Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% TFA.

-

Detection: UV detection at 265 nm (for the Fmoc group).

-

-

Data Analysis: Quantify the peak area of the parent compound and any new impurity peaks to determine the degradation rate.

Experimental Workflows and Visualizations

The primary application of this compound is its incorporation into a peptide sequence via SPPS, followed by modification through click chemistry.

Caption: Workflow for SPPS incorporation and subsequent click chemistry.

Caption: Factors influencing the stability of the compound.

Conclusion

This compound is a valuable reagent for the synthesis of modified peptides. While specific quantitative data on its solubility and stability are sparse, this guide provides the foundational knowledge and experimental frameworks for researchers to effectively characterize and utilize this compound. Proper handling, storage, and empirical determination of its properties in the context of specific applications are key to achieving successful and reproducible results in peptide synthesis and drug development.

References

- 2. Stepwise triple-click functionalization of synthetic peptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01617H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. chempep.com [chempep.com]

A Technical Guide to (2R,3S)-Fmoc-Abu(3-N3)-OH: A Versatile Building Block for Peptide and Bioconjugate Synthesis

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is paramount for the design of novel therapeutics with enhanced properties. (2R,3S)-Fmoc-Abu(3-N3)-OH, a stereoisomer of Fmoc-3-azidobutanoic acid, is a key building block that offers a versatile platform for peptide modification and the construction of complex biomolecules through bioorthogonal chemistry. This in-depth technical guide provides a comprehensive overview of its commercial availability, experimental applications, and its role in targeting cellular pathways.

Commercial Availability

A number of chemical suppliers offer this compound and its various stereoisomers. The following table summarizes the key quantitative data from a selection of commercial vendors to facilitate easy comparison for procurement.

| Supplier | Product Name/Synonym | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |

| MedChemExpress | This compound | 1932349-21-7 | - | C₁₉H₁₈N₄O₄ | 366.38 |

| Chem-Impex | (2R,3S)-(Fmoc-amino)-3-azidobutyric acid / Fmoc-D-Abu(3S-N3)-OH | - | ≥ 99% (HPLC) | C₁₉H₁₈N₄O₄ | 366.4 |

| Pharmaffiliates | This compound | 1932349-21-7 | - | C₁₉H₁₈N₄O₄ | 366.38 |

| Sigma-Aldrich (Novabiochem) | (2S,3S)-Fmoc-Abu(3-N3)-OH | 131669-42-6 | ≥98.0% (HPLC) | C₁₉H₁₈N₄O₄ | 366.37 |

| Chem-Impex | (2S,3R)-(Fmoc-amino)-3-azidobutyric acid / Fmoc-L-Abu(3R-N3)-OH | 146306-79-8 | ≥ 99% (Assay by titration, HPLC) | C₁₉H₁₈N₄O₄ | 366.4 |

| Fisher Scientific (IRIS Biotech) | Fmoc-Abu(3-N3)-OH (2S,3R) | - | - | - | - |

Core Applications and Methodologies

The primary utility of this compound lies in its dual-functionality. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group makes it directly compatible with standard solid-phase peptide synthesis (SPPS) protocols.[1] The azido (N₃) group, on the other hand, is a bioorthogonal handle that can be selectively reacted with an alkyne-containing molecule in a "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] This allows for the precise, post-synthetic modification of peptides with a wide range of functionalities, including imaging agents, polyethylene glycol (PEG) chains, and cytotoxic drugs for antibody-drug conjugates (ADCs).[2][4]

Experimental Protocols

The following are representative protocols for the incorporation of this compound into a peptide sequence via Fmoc-SPPS and its subsequent modification via CuAAC click chemistry. These protocols are generalized and may require optimization based on the specific peptide sequence and reagents used.

1. Fmoc Solid-Phase Peptide Synthesis (SPPS) for Incorporation of this compound

This protocol outlines the manual coupling of an Fmoc-protected amino acid onto a solid support resin.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[5]

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 3 minutes.

-

Drain the piperidine solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[6]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) and an amine base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-4 hours at room temperature. The reaction progress can be monitored using a Kaiser test.[6]

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[6][7]

2. On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the modification of the azide-containing peptide while it is still attached to the resin.

-

Materials:

-

Azide-functionalized peptide-resin

-

Alkyne-functionalized molecule of interest (5-10 equivalents)

-

Copper(I) source (e.g., CuI, 1-2 equivalents)

-

Reducing agent to maintain Cu(I) state (e.g., sodium ascorbate, 5 equivalents)

-

Ligand to stabilize Cu(I) (e.g., TBTA)

-

Solvent: DMF or a mixture of DMF/water

-

-

Procedure:

-

Swell the azide-containing peptide-resin in DMF.

-

In a separate vial, prepare the click chemistry cocktail by dissolving the alkyne, copper(I) source, and sodium ascorbate in DMF.

-

Add the cocktail to the resin.

-

Agitate the reaction mixture at room temperature for 4-16 hours.[8]

-

Drain the reaction solution and wash the resin extensively with DMF, followed by dichloromethane (DCM).

-

Proceed with the final cleavage of the modified peptide from the resin as described in the SPPS protocol.

-

Visualizing Workflows and Pathways

To better illustrate the processes in which this compound is utilized, the following diagrams, generated using the DOT language, depict a standard experimental workflow and a representative signaling pathway targeted by a therapeutic developed using this building block.

Caption: A generalized workflow for the synthesis of a bioconjugate using this compound.

Caption: A representative signaling pathway targeted by an ADC synthesized using an azido-amino acid linker.

Conclusion

This compound is a powerful and versatile chemical tool for the synthesis of complex peptides and bioconjugates. Its compatibility with standard Fmoc-SPPS and the bioorthogonality of its azide group provide a robust platform for the development of novel therapeutics, including highly targeted ADCs. The commercial availability of this and related stereoisomers, coupled with well-established protocols for its use, makes it an accessible and valuable reagent for researchers in the fields of chemical biology and drug discovery.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of (2R,3S)-Fmoc-Abu(3-N3)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for the development of novel therapeutics, diagnostic agents, and research tools. (2R,3S)-Fmoc-Abu(3-N3)-OH, an Fmoc-protected 3-azido-2-aminobutanoic acid, provides a valuable building block for solid-phase peptide synthesis (SPPS). The azido moiety serves as a versatile chemical handle for bioorthogonal conjugation reactions, such as the Staudinger ligation and copper(I)-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC). These reactions enable the precise attachment of various functionalities, including fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains, to the peptide backbone.

This document provides a detailed protocol for the efficient incorporation of this compound into peptide sequences using standard Fmoc-based SPPS. It also addresses potential challenges, such as steric hindrance and peptide aggregation, and offers troubleshooting strategies to ensure high coupling efficiency and final peptide purity.

Key Properties of this compound

The this compound building block is designed for seamless integration into standard Fmoc-SPPS workflows. The key protecting groups and functional moieties exhibit the following stability:

| Group | Stability | Notes |

| Fmoc Group | Base-labile | Cleaved by piperidine during N-terminal deprotection. |

| Azido Group | Stable | Resistant to standard Fmoc deprotection (piperidine) and final cleavage (TFA-based cocktails).[1] |

| Carboxylic Acid | Activated for Coupling | Requires activation with standard coupling reagents for amide bond formation. |

Experimental Protocols

Materials and Reagents

-

This compound

-

Fmoc-compatible solid support (e.g., Rink Amide resin, Wang resin)

-

Standard Fmoc-protected amino acids

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

-

Deprotection Reagent: 20% (v/v) piperidine in DMF

-

Coupling Reagents (select one):

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate)

-

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Precipitation Solvent: Cold diethyl ether

-

Analytical Equipment: HPLC, Mass Spectrometer

Protocol 1: Standard Coupling of this compound

This protocol outlines a standard approach for the incorporation of this compound. Due to the potential for steric hindrance from the β-methyl and azido groups, using a potent coupling reagent like HATU is recommended as a starting point.

-

Resin Swelling and Preparation:

-

Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Perform N-terminal Fmoc deprotection of the growing peptide chain on the resin using 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 eq.), HATU (2.9-4.9 eq.), in DMF.

-

Add DIPEA (6-10 eq.) to the solution and allow for pre-activation for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.

-

A negative Kaiser test (colorless or yellow beads) indicates complete coupling. A positive test (blue beads) signifies an incomplete reaction.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (3x).

-

-

Chain Elongation:

-

Proceed with the deprotection of the newly added this compound and coupling of the next amino acid in the sequence.

-

Protocol 2: Optimized Coupling for "Difficult Sequences"

If the Kaiser test indicates incomplete coupling or if the sequence is known to be prone to aggregation, the following modifications can be implemented.

-

Double Coupling: If the initial coupling is incomplete, drain the reaction vessel and repeat the coupling step (Protocol 1, step 2) with a fresh solution of activated this compound.

-

Elevated Temperature: Perform the coupling reaction at an elevated temperature (e.g., 40-50°C) or using a microwave peptide synthesizer to help disrupt secondary structures and improve reaction kinetics.[2]

-

Alternative Coupling Reagents: While HATU is a robust choice, other reagents can be effective. The table below provides a summary of recommended coupling conditions based on literature for similar azido-amino acids.[3]

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Solvent | Typical Time | Purity Range (for similar AAs) |

| HATU/DIPEA | 1 : 0.95 : 2 | DMF | 30-60 min | 80-91%[3] |

| DIC/Oxyma | 1 : 1 : 0 | DMF | 1-2 hours | 80-85%[3] |

| PyBOP/DIPEA | 1 : 1 : 2 | DMF | 1-2 hours | 85-90%[3] |

-

Solvent and Additives: In cases of severe aggregation, consider using N-methylpyrrolidone (NMP) as a solvent or adding chaotropic salts like LiCl to the coupling mixture to disrupt hydrogen bonding.[4]

Protocol 3: Cleavage and Deprotection

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the completed peptide sequence.

-

Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

-

Cleavage: Treat the dried resin with a TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature. TIS is included to scavenge cations.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Drying: Dry the crude peptide pellet under vacuum.

Analysis and Characterization

-

Purity Analysis: The purity of the crude peptide should be assessed by reverse-phase high-performance liquid chromatography (RP-HPLC). A typical gradient of acetonitrile in water with 0.1% TFA is used.[5][6] The chromatogram should show a major peak corresponding to the desired product.

-

Identity Confirmation: The molecular weight of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-MS) to verify the successful incorporation of the azido-amino acid.[7][8] The expected mass will be increased by the mass of the Abu(3-N3) residue.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of this compound; Peptide aggregation on the resin.[2] | Perform a double coupling; Increase coupling time; Switch to a more potent coupling reagent (e.g., HATU); Increase the reaction temperature (manual or microwave).[2] |

| Low Yield of Crude Peptide | Incomplete coupling at one or more steps; Aggregation leading to poor solvation and reactivity.[2] | Optimize coupling conditions for all amino acids, especially those preceding or following the azido-amino acid; Synthesize on a low-substitution resin.[4] |

| Multiple Peaks in HPLC | Deletion sequences from incomplete coupling; Side reactions. | Optimize coupling efficiency at each step; Ensure high-purity reagents are used. |

| Poor Solubility of Crude Peptide | The hydrophobic nature of the peptide sequence.[9] | Dissolve the peptide in a small amount of an organic solvent like DMSO or formic acid before diluting with the HPLC mobile phase.[2] |

Visualizing the Workflow

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: Decision tree for optimizing the coupling of this compound.

References

- 1. (2S,3S)-Fmoc-Abu(3-N3)-OH Novabiochem 131669-42-6 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. agilent.com [agilent.com]

- 7. MALDI-MS analysis of peptides modified with photolabile arylazido groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexpeptidesupply.com [apexpeptidesupply.com]

- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Azido Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for the development of novel therapeutics, molecular probes, and advanced biomaterials.[1] Among these, azido amino acids are exceptionally valuable building blocks. The azide moiety serves as a versatile chemical handle for a variety of bioorthogonal reactions, enabling the site-specific modification of peptides.[1] These reactions, including the Staudinger ligation, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), facilitate the conjugation of peptides with diverse molecules such as fluorescent dyes, radiolabels, and polyethylene glycol (PEG) chains.[1]

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for the stepwise assembly of peptides on an insoluble resin support.[1][2][3][4] This technique simplifies the purification process at each step, as excess reagents and byproducts are easily removed by filtration and washing.[1] The most prevalent SPPS strategy utilizes the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine, which is removed under mild basic conditions, ensuring orthogonality with acid-labile side-chain protecting groups.[2][4][]

This document provides detailed application notes and protocols for the synthesis of Fmoc-protected azido amino acids, their incorporation into peptide chains via Fmoc-based SPPS, and subsequent on-resin modifications.

I. Synthesis and Incorporation of Fmoc-Azido Amino Acids

The successful integration of azido amino acids into peptides using SPPS begins with the availability of high-purity Fmoc-protected derivatives. Several synthetic routes have been established for the preparation of these building blocks in multigram quantities.[6][7] A common and efficient method involves a two-step synthesis from readily available Fmoc-protected asparagine or glutamine, which proceeds through a Hofmann rearrangement followed by a diazo transfer reaction.[7]

The azide group is generally stable under the conditions of both Fmoc and Boc-based SPPS, provided that sulfur-containing scavengers are avoided during cleavage and deprotection steps.[8][9] The incorporation of Fmoc-azido amino acids into the peptide sequence follows the standard SPPS cycle.

Experimental Workflow for SPPS with Azido Amino Acids

Caption: General workflow for solid-phase peptide synthesis incorporating an azido amino acid.

II. Quantitative Data

The efficiency of incorporating azido amino acids and their subsequent reactions can vary depending on the specific amino acid, coupling reagents, and reaction conditions. The following table summarizes available quantitative data.

| Parameter | Azido Amino Acid/Reaction | Conditions | Value | Reference |

| Coupling Efficiency | General Fmoc-Azido-AA | Standard HBTU/HOBt/DIEA in DMF | Typically >99% (monitored by ninhydrin) | [10] |

| Hindered Couplings | Azido acids can be beneficial | Good yields obtained | [11] | |

| SPAAC Rate Constant (k₂) | Peptide with novel azido-AA + DBCO | HBS buffer (pH 7.4), 25 °C | 0.34 M⁻¹s⁻¹ | [12][13] |

| Peptide with novel azido-AA + BCN | HBS buffer (pH 7.4), 25 °C | 0.28 M⁻¹s⁻¹ | [12][13] | |

| On-Resin Reaction Yield | Staudinger Ligation | Solid-supported phosphinothiol | Excellent yields and purities | [14] |

| SPAAC on Oligonucleotides | 1 mM labeling reagent, polystyrene support | High yields | [15] |

III. Experimental Protocols

Protocol 1: General Fmoc-SPPS Cycle for Azido Amino Acid Incorporation

This protocol outlines a single coupling cycle for adding an Fmoc-protected azido amino acid to a growing peptide chain on a solid support.

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.

-

Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM, 3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

Prepare the coupling solution: Dissolve Fmoc-azido amino acid (3-5 equivalents), a coupling agent such as HBTU (3-5 equivalents), and an additive like HOBt (3-5 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents).

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling completion using a qualitative ninhydrin test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

-

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF for 10 minutes. Wash the resin as described in step 4.

-

Repeat: Repeat the cycle from step 2 for the incorporation of the next amino acid.

Protocol 2: On-Resin Staudinger Ligation

This protocol describes the formation of an amide bond between a resin-bound peptide with an N-terminal azide and a C-terminal phosphinothioester of another peptide fragment.[16]

-

Resin Preparation: Swell the azido-peptide resin in DMF for 1 hour.[16]

-

Ligation Reaction:

-

Dissolve the phosphinothioester peptide fragment (e.g., Fmoc-Cys(Trt)-Glu(OtBu)-SCH₂PPh₂, 4 equivalents) in a 10:1 mixture of DMF/H₂O.[16]

-

Add the solution to the swollen azido-peptide resin.

-

Agitate the reaction mixture at room temperature for 12-24 hours.

-

-

Washing: Wash the resin extensively with DMF, DCM, and methanol to remove the phosphine oxide byproduct and unreacted phosphinothioester.

-

Further Synthesis/Cleavage: The resulting ligated peptide can be further elongated or cleaved from the resin.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Strain promoted click labeling of oligonucleotides on solid-phase support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Peptides

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful and versatile tool for the modification and conjugation of peptides.[1][2][3] Its high efficiency, selectivity, and compatibility with a wide range of functional groups and reaction conditions make it an invaluable technique in drug discovery, chemical biology, and materials science.[1][2][3][4] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in successfully applying CuAAC to their peptide-based projects.

Introduction to CuAAC with Peptides

The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide to form a stable 1,4-disubstituted-1,2,3-triazole ring.[2][5] This reaction is catalyzed by copper(I) and proceeds rapidly under mild, often aqueous, conditions.[6][7] The resulting triazole linker is considered an excellent mimic of the native amide bond in peptides, being planar and resistant to hydrolysis, oxidation, and enzymatic degradation.[3][5]

Key Advantages for Peptide Modification:

-

High Specificity: The reaction is highly selective for azides and terminal alkynes, minimizing side reactions with other functional groups present in peptides.[2]

-

Biocompatibility: The reaction can be performed in aqueous buffers over a broad pH range (4-11), making it suitable for use with sensitive biological molecules.[2][3]

-

High Yields: CuAAC reactions are known for their high conversion rates, often achieving quantitative or near-quantitative yields.[3]

-

Versatility: This methodology can be used for a wide array of applications, including:

-

Peptide Ligation and Stapling: Creating cyclic or multimeric peptides to enhance stability and biological activity.[5][8]

-

Bioconjugation: Attaching various moieties such as fluorophores, radiolabels, polyethylene glycol (PEG), and small molecule drugs.[2][5]

-

Surface Immobilization: Tethering peptides to solid supports for various applications.

-

Drug Delivery: Conjugating peptides to targeting ligands or drug delivery vehicles.[5]

-

A potential drawback of CuAAC is the cytotoxicity of the copper catalyst.[3] However, the use of copper-chelating ligands can mitigate this issue. For applications requiring live cells, copper-free alternatives like Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) have been developed.[3][5]

Quantitative Data on CuAAC with Peptides

The efficiency of CuAAC reactions with peptides can vary depending on the specific substrates, catalyst system, and reaction conditions. Below is a summary of reported quantitative data from various studies.

| Application | Peptide System | Copper Source | Ligand | Reducing Agent | Solvent | Temp (°C) | Time | Yield/Conversion | Reference |

| Peptide Conjugation | Azide- and alkyne-modified peptides | Copper wire | None | None | DMF | 50 | 5 h | 100% conversion | [2] |

| Peptide Conjugation | Less sterically hindered peptide alkyne | CuSO₄ | Not specified | Sodium Ascorbate | Not specified | RT | 1 h | Quantitative | [2] |

| Peptide Cyclization | Library of 16 cyclic isomeric compounds | CuI | TBTA | None | MeCN | RT | 12 h | 31-90% (HPLC yields) | [2] |

| On-Resin Azide Formation & CuAAC | Amino acid on PAM resin | CuSO₄ | TBTA | Sodium Ascorbate | Not specified | RT | 18 h | 78% (overall yield) | [2] |

| Peptide-Polymer Conjugation | Aβ peptide | CuSO₄ | None | Sodium Ascorbate | DMF | 100 | 15 min | 43% | [2] |

| Fluorescent Labeling | Peptide | Copper (0) powder | None | None | t-butanol/H₂O (2:1) | RT | ~8 h | 43-68% | [2] |

| Reporter Ion Generation for MS | Peptide | CuSO₄ | TBTA | Sodium Ascorbate | DMSO/H₂O | RT | 4 h | 69-72% | [2] |

| On-Resin Cyclization | Disulfide-containing peptide | CuI | None | N,N-diisopropylethylamine | Not specified | Overnight | 76% (after purification) | [9] | |

| Phage Display Modification | Azide-functionalized peptides on M13 phage | CuSO₄ or Copper wire | Not specified | Sodium Ascorbate | Not specified | Not specified | Not specified | 98% modification | [10] |

Experimental Workflows and Protocols

General Experimental Workflow

The general workflow for a CuAAC reaction with a peptide involves the preparation of the azide- or alkyne-functionalized peptide, followed by the click reaction with the corresponding partner molecule in the presence of a copper(I) catalyst.

References

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jpt.com [jpt.com]

- 4. cpcscientific.com [cpcscientific.com]